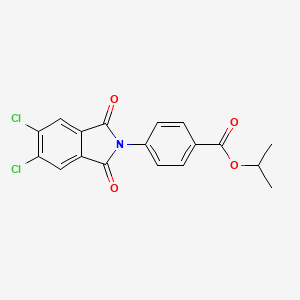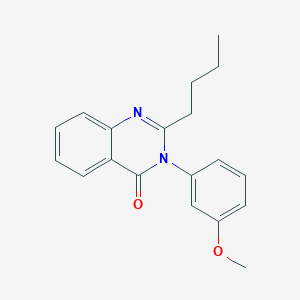
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent . The compound is then characterized using single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds and bioactive molecules.
Medicine: Research has explored its use in developing new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and analytical reagents.
Mecanismo De Acción
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, docking studies have shown good binding interactions between the compound and targeted amino acids, indicating its potential as a ligand in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioylbenzamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H19N3O3S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C18H19N3O3S/c1-14-17(19-25(23,24)13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-12,19H,13H2,1-2H3 |
Clave InChI |
MFCUMAGLLPXULN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488553.png)
![2,4-dichlorophenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate](/img/structure/B12488562.png)
![3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B12488566.png)


![4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B12488588.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B12488592.png)
![N-(3-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12488600.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B12488601.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12488608.png)
methanone](/img/structure/B12488620.png)

![5-[(3-Bromo-4,5-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488627.png)
![4-[(1,2,3-Thiadiazol-5-ylcarbamoyl)amino]benzenesulfonic acid](/img/structure/B12488629.png)
